

# Physical and chemical properties of Isosativenediol

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## Compound of Interest

Compound Name: *Isosativenediol*

Cat. No.: B593551

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## An In-depth Technical Guide to Isosativenediol

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Isosativenediol** is a naturally occurring sesquiterpenoid diol, a class of organic compounds with a diverse range of biological activities. First isolated from the endophytic fungus *Cochliobolus sativus*, this bicyclic molecule has garnered interest for its potential applications in agrochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Isosativenediol**, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

## Physicochemical Properties

**Isosativenediol** is a white powder with the molecular formula  $C_{15}H_{24}O_2$  and a molecular weight of 236.35 g/mol .<sup>[1]</sup> While extensive quantitative data on its physical properties remain limited, some key characteristics have been reported by various chemical suppliers and in scientific literature.

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>24</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	236.35 g/mol	<a href="#">[1]</a>
Physical State	Powder	<a href="#">[1]</a>
Solubility	Soluble in Chloroform	<a href="#">[2]</a>
Melting Point	No data available	
Boiling Point	No data available	

## Chemical Structure and Spectral Data

The chemical structure of **Isosativenediol** is characterized by a bicyclic sesquiterpene scaffold with two hydroxyl groups. Its systematic name is (1S,2S,3S,4R,7R,8S,9S)-4-Isopropyl-7-methyl-10-methylenetricyclo[5.2.1.0<sup>3,8</sup>]decane-2,9-diol. The structure has been elucidated through various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra are fundamental for the structural confirmation of **Isosativenediol**. While the primary literature isolating the compound confirms its structure by comparison to existing data, detailed spectral assignments are crucial for researchers working with this molecule.

(Note: The following is a representative interpretation of NMR data for similar sesquiterpenoid diols and should be confirmed with the original cited literature for **Isosativenediol**.)

<sup>1</sup>H NMR (CDCl<sub>3</sub>, 500 MHz): The spectrum would be expected to show characteristic signals for the isopropyl group (a doublet around δ 0.9-1.0 ppm and a multiplet around δ 1.8-2.0 ppm), methyl groups (singlets), protons attached to carbons bearing hydroxyl groups (multiplets in the δ 3.5-4.5 ppm region), and olefinic protons of the exocyclic methylene group (singlets or broad singlets around δ 4.7-5.0 ppm).

<sup>13</sup>C NMR (CDCl<sub>3</sub>, 125 MHz): The spectrum would display 15 carbon signals, including those corresponding to the isopropyl and methyl groups, two carbons attached to hydroxyl groups (in

the  $\delta$  60-80 ppm region), and the  $sp^2$  hybridized carbons of the exocyclic double bond (a quaternary carbon around  $\delta$  140-150 ppm and a methylene carbon around  $\delta$  100-110 ppm).

## Infrared (IR) Spectroscopy

The IR spectrum of **Isosativenediol** would be characterized by a broad absorption band in the region of 3200-3600  $cm^{-1}$ , indicative of the O-H stretching vibrations of the hydroxyl groups. Other significant peaks would include C-H stretching vibrations just below 3000  $cm^{-1}$  for the  $sp^3$  hybridized carbons and potentially a weaker C-H stretch just above 3000  $cm^{-1}$  for the  $sp^2$  carbons of the methylene group. A peak around 1640-1650  $cm^{-1}$  would correspond to the C=C stretching of the exocyclic double bond.

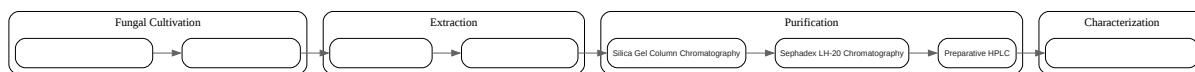
## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For **Isosativenediol** ( $C_{15}H_{24}O_2$ ), the expected exact mass would be calculated and compared with the experimentally observed mass.

## Experimental Protocols

### Isolation of Isosativenediol from *Cochliobolus sativus*

**Isosativenediol** has been isolated from the culture extracts of the endophytic fungus *Cochliobolus sativus*, which was itself isolated from the desert plant *Artemisia desertorum*.<sup>[3]</sup> The general workflow for this type of natural product isolation is outlined below.



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